1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride
Description
1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride is a spirocyclic compound featuring a piperidine ring fused to a pyrido[2,3-d]pyrimidinone core via a spiro junction. The methyl group at the 1'-position and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical applications. The compound is commercially available (CAS: 850021-30-6), indicating established synthetic routes and industrial relevance .
Properties
IUPAC Name |
1-methylspiro[3H-pyrido[2,3-d]pyrimidine-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-16-10-9(3-2-6-14-10)11(17)15-12(16)4-7-13-8-5-12/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPZSUGJZJNRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)NC13CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique spirocyclic structure that combines a piperidine ring with a pyrido[2,3-d]pyrimidine moiety. This structural configuration is hypothesized to contribute to its biological activities.
1. Kinase Inhibition
Recent studies have indicated that compounds with similar structural frameworks exhibit inhibitory activity against various kinases, notably GSK-3β and IKK-β. For instance, compounds derived from the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit GSK-3β with IC50 values ranging from 10 nM to over 1 µM depending on specific substitutions on the scaffold .
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound A | GSK-3β | 10 |
| Compound B | IKK-β | 405 |
| Compound C | ROCK-1 | 1760 |
2. Anti-inflammatory Effects
In models of inflammation induced by lipopolysaccharides (LPS), compounds similar to 1'-Methyl-1'H-spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one hydrochloride have demonstrated the ability to suppress nitric oxide (NO) production and reduce pro-inflammatory cytokine levels. This suggests a potential role in treating inflammatory diseases .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) reveal that some derivatives of the spirocyclic compound do not significantly decrease cell viability at concentrations up to 10 µM. This is critical for assessing the therapeutic window of these compounds in clinical applications .
Case Study 1: GSK-3β Inhibition
A study evaluated several spirocyclic analogs for their ability to inhibit GSK-3β. The most potent inhibitor exhibited an IC50 of 10 nM, demonstrating significant promise for further development as a therapeutic agent in conditions such as Alzheimer's disease where GSK-3β plays a crucial role.
Case Study 2: Anti-inflammatory Activity
In another investigation, spirocyclic compounds were tested in an LPS-induced inflammation model. The results showed a marked reduction in NO production, indicating that these compounds could be beneficial in managing chronic inflammatory conditions.
Research Findings
Research has consistently shown that modifications to the piperidine and pyrimidine rings can significantly affect the biological activity of these compounds. For example, substituents that enhance hydrogen bonding capabilities tend to increase kinase inhibition potency. Conversely, larger substituents may hinder activity due to steric effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related spiropiperidine derivatives, emphasizing substituents, synthesis, and physicochemical properties:
Key Observations:
Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidinone core distinguishes it from analogs with oxindole (4h), pyrazolo-pyrimidine (SalA-VS-08), or quinoline () systems. These structural differences influence electronic properties, solubility, and target selectivity. Substituents like methyl (target compound) vs. cyclopropyl (Compound 12) or nitrophenyl (4h) modulate lipophilicity and steric effects .
Synthesis Efficiency :
- The target compound’s commercial availability contrasts with low-yield analogs like Compound 12 (7%), suggesting optimized protocols for the former .
- Hydrochloride salt formation (target compound) enhances aqueous solubility compared to neutral spiro derivatives (e.g., 4h–4k) .
Biological Relevance: Pyrido-pyrimidinones are associated with antimicrobial and anticancer activities, as seen in related scaffolds () . SalA-VS-08’s opioid activity highlights the pharmacological versatility of spiropiperidines, though the target compound’s specific applications remain unexplored .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
